5-Methoxy-1,2,3,4-tetrahydro-1-naphthol
Overview
Description
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol . It is a derivative of naphthol, characterized by the presence of a methoxy group at the 5-position and a tetrahydro structure, which means it has undergone partial hydrogenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol typically involves the hydrogenation of 5-methoxy-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions need to be carefully controlled to ensure selective hydrogenation without over-reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation techniques used in laboratory synthesis are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include 5-methoxy-1,2,3,4-tetrahydro-1,4-naphthoquinone.
Reduction: Complete hydrogenation can yield 5-methoxy-decalin.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific enzymes and receptors. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions . The methoxy group and the tetrahydro structure play crucial roles in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-1-naphthol: Does not have the tetrahydro structure, leading to different reactivity and physical properties.
1-Tetralol: Another tetrahydro derivative but without the methoxy group, affecting its chemical behavior.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is unique due to the combination of its methoxy group and tetrahydro structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHUANDJKBFXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403252 | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-91-0 | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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